2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole
Description
2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring fused with a phenyl group substituted with a nitrophenoxy group
Properties
IUPAC Name |
2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c22-21(23)14-7-11-16(12-8-14)24-15-9-5-13(6-10-15)19-20-17-3-1-2-4-18(17)25-19/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKKAQJPNDZFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole typically involves the following steps:
Nitration: The starting material, phenol, undergoes nitration to form 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with 4-bromophenol in the presence of a base to form 4-(4-nitrophenoxy)phenol.
Cyclization: The final step involves the cyclization of 4-(4-nitrophenoxy)phenol with o-aminobenzoic acid under acidic conditions to form 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 2-[4-(4-aminophenoxy)phenyl]-1,3-benzoxazole.
Substitution: Various substituted benzoxazole derivatives.
Oxidation: Oxidized benzoxazole derivatives.
Scientific Research Applications
2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to antimicrobial and anticancer effects. The benzoxazole ring structure also plays a role in its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-nitrophenoxy)phenyl]-1,3-thiazole: Similar structure but contains a thiazole ring instead of a benzoxazole ring.
4-[4-(4-nitrophenoxy)phenyl]-1,2,4-triazole: Contains a triazole ring, offering different chemical properties and biological activities.
Uniqueness
2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole is unique due to its specific benzoxazole ring structure, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
